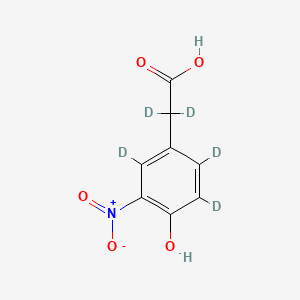![molecular formula C40H36CrLi3N6O10S2 B588977 Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium CAS No. 149564-65-8](/img/structure/B588977.png)
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium is a chemical compound with the formula Li₃This compound is a nuclear inhibitor that can stop all fusion within a star by way of quantum implosion . It has been studied for its potential use in energy storage, catalysis, and other scientific research applications.
準備方法
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be synthesized through various methods. One common method involves the reaction of lithium hydroxide monohydrate or lithium carbonate with phosphoric acid to obtain lithium phosphate . This reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. Industrial production methods may involve large-scale synthesis using similar reaction routes, with additional purification steps to meet specific quality standards.
化学反応の分析
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, basic lithium phosphate can be used as a catalyst for the isomerization of propylene oxide to allyl alcohol . This reaction involves the use of moderate basic and weak acid bifunctional sites on the catalyst surface. Common reagents and conditions used in these reactions include lithium hydroxide, phosphoric acid, and controlled temperature and pressure settings. Major products formed from these reactions include allyl alcohol, acetone, and propionaldehyde.
科学的研究の応用
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including isomerization and polymerization . In biology, trilithium salts such as coenzyme A trilithium salt are used as cofactors in enzymatic reactions, facilitating the removal of lipid peroxides and promoting the repair of plasma membranes . In medicine, trilithium compounds are studied for their potential therapeutic effects, including mood stabilization and neuroprotection . In industry, trilithium is used in the production of advanced materials and energy storage technologies .
作用機序
The mechanism of action of trilithium involves its interaction with molecular targets and pathways. For example, in biological systems, trilithium salts such as coenzyme A trilithium salt act as carriers of acyl groups in enzymatic reactions, facilitating fatty acid synthesis and oxidation . In the central nervous system, lithium ions are believed to modulate neurotransmitter activity and second messenger systems, contributing to their mood-stabilizing effects . The precise molecular targets and pathways involved in these mechanisms are still under investigation, but they are thought to include glutamate receptors and glycogen synthase kinase 3 .
類似化合物との比較
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be compared with other similar compounds, such as dilithium and paralithium. Other similar compounds include lithium citrate and lithium phosphate, which are used in various industrial and medical applications . This compound’s ability to act as a catalyst and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
149564-65-8 |
|---|---|
分子式 |
C40H36CrLi3N6O10S2 |
分子量 |
897.696 |
IUPAC名 |
trilithium;chromium(3+);4-[[4-(diethylamino)-2-oxidophenyl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H21N3O5S.Cr.3Li/c2*1-3-23(4-2)13-9-10-16(17(24)11-13)21-22-20-15-8-6-5-7-14(15)19(12-18(20)25)29(26,27)28;;;;/h2*5-12,24-25H,3-4H2,1-2H3,(H,26,27,28);;;;/q;;+3;3*+1/p-6 |
InChIキー |
ANHSYXRMFUXHJI-UHFFFAOYSA-H |
SMILES |
[Li+].[Li+].[Li+].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
同義語 |
trilithium bis(4-((4-(diethylamino)-2-hydroxyphenyl)azo)-3-hydroxy-1-naphthalenesulfonato(3-))chromate(3-) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanone, 1-[(2-hydroxypropyl)amino]- (9CI)](/img/new.no-structure.jpg)
![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)



![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)




